molecular formula C12H11BrO3 B11789304 Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate

Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate

Cat. No.: B11789304
M. Wt: 283.12 g/mol
InChI Key: UGMJAKMYODODTO-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom and a methyl group on the benzofuran ring, as well as a methyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate typically involves the following steps:

    Bromination: The starting material, 6-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4).

    Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to form the final product, Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group on the benzofuran ring can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in water (H2O) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Interacting with Receptors: Modulating the activity of receptors involved in various biological processes.

    Disrupting Cellular Pathways: Affecting key signaling pathways and cellular functions.

Comparison with Similar Compounds

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:

    Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate imparts unique reactivity and biological activity compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11BrO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3

InChI Key

UGMJAKMYODODTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)OC

Origin of Product

United States

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